
3-methyl(1,2-13C2)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-甲基(1,2-13C2)丁酸,也称为3-甲基丁酸或异戊酸,是一种支链烷基羧酸,化学式为(CH3)2CHCH2CO2H。它被归类为短链脂肪酸,以其令人不快的气味而闻名。 这种化合物在自然界中存在,可在各种食物中找到,例如奶酪、豆奶和苹果汁 .
准备方法
合成路线和反应条件
在实验室中,3-甲基丁酸可以通过异丁烯与合成气(氢气和一氧化碳的混合物)的氢甲酰化反应合成,形成异戊醛,然后氧化生成最终产物 . 该反应可以概括如下:[ (CH3)2C=CH2 + H2 + CO \rightarrow (CH3)2CHCH2CHO \rightarrow 3-甲基丁酸 ]
工业生产方法
在工业上,3-甲基丁酸的生产遵循类似的路线。氢甲酰化过程在高压和高温条件下进行,通常使用铑或钴催化剂。 得到的异戊醛然后在催化剂存在下用空气或氧气氧化,生成3-甲基丁酸 .
化学反应分析
反应类型
3-甲基丁酸经历各种羧酸典型的化学反应:
氧化: 它可以通过真菌Galactomyces reessii的微生物氧化被氧化为β-羟基异戊酸.
还原: 3-甲基丁酸的还原可以生成相应的醇,3-甲基丁醇。
常见试剂和条件
氧化: 使用Galactomyces reessii的微生物氧化。
还原: 还原剂,如氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4)。
取代: 试剂,如亚硫酰氯 (SOCl2) 用于形成酰氯,醇用于酯化。
主要产品
β-羟基异戊酸: 通过微生物氧化形成。
3-甲基丁醇: 通过还原形成。
酯和酰胺: 通过取代反应形成。
科学研究应用
3-甲基丁酸在科学研究中具有多种应用:
化学: 用作合成其他化合物的先驱,例如β-羟基β-甲基丁酸.
生物学: 研究其在代谢途径中的作用及其对微生物生长的影响。
医学: 研究其潜在的治疗作用及其在代谢紊乱中的作用。
作用机制
3-甲基丁酸发挥作用的机制涉及它与各种分子靶点和途径的相互作用。作为一种羧酸,它可以参与与蛋白质和酶的氢键和静电相互作用,影响它们的结构和功能。 在微生物系统中,它可以通过作为底物或抑制剂来影响代谢途径 .
相似化合物的比较
类似化合物
丁酸: 一种直链羧酸,具有类似的结构,但没有支链。
戊酸: 另一种直链羧酸,多了一个碳原子。
β-羟基丁酸: 丁酸的羟基化衍生物。
独特性
3-甲基丁酸由于其支链结构而独一无二,与直链对应物相比,它赋予了不同的物理和化学性质。 这种支链影响其沸点、溶解度和反应性,使其在各种应用中独树一帜 .
属性
分子式 |
C5H10O2 |
|---|---|
分子量 |
104.12 g/mol |
IUPAC 名称 |
3-methyl(1,2-13C2)butanoic acid |
InChI |
InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)/i3+1,5+1 |
InChI 键 |
GWYFCOCPABKNJV-ZIEKVONGSA-N |
手性 SMILES |
CC(C)[13CH2][13C](=O)O |
规范 SMILES |
CC(C)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


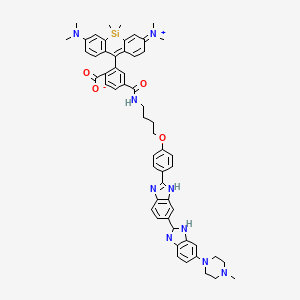
![3-[7-[4-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]but-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12379236.png)
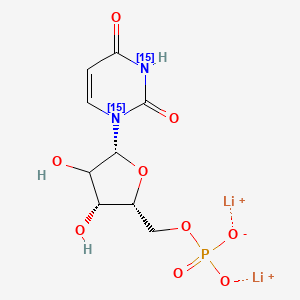



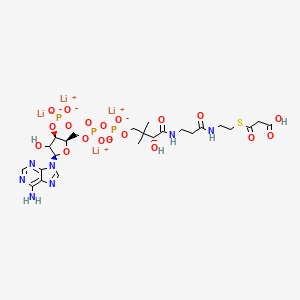

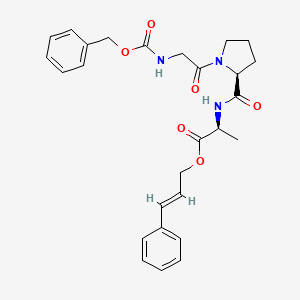
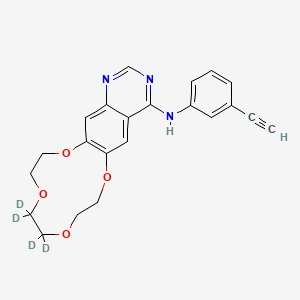
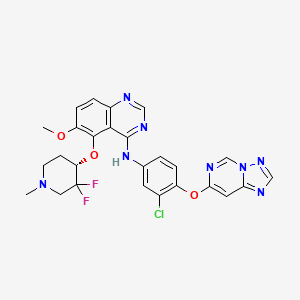
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12379295.png)
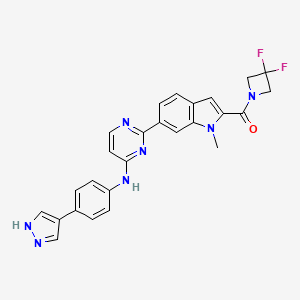
![N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12379301.png)
